
tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a high-purity chemical compound with a molecular weight of 347.5 g/mol and the formula C19H29N3O3 . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and industrial applications .
Preparation Methods
The synthesis of tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions .
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester Group
The tert-butyl ester moiety serves as a protecting group that can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (Figure 1). This reaction is critical for subsequent functionalization in drug synthesis.
Reaction Conditions and Outcomes
Condition | Reagents | Product | Yield (%) | Stability Post-Reaction |
---|---|---|---|---|
Acidic hydrolysis | HCl (conc.), H<sub>2</sub>O/THF (1:1) | 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylic acid | 85–92 | Stable at neutral pH |
Basic hydrolysis | NaOH (aq.), EtOH | Sodium salt of carboxylic acid | 78–88 | Hygroscopic solid |
Key Findings
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Acidic hydrolysis proceeds faster (2–4 hours) compared to basic conditions (6–8 hours).
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The carboxylic acid product exhibits improved water solubility, enabling biological testing.
Functionalization at the Pyrrolidine Nitrogen
The pyrrolidine nitrogen undergoes alkylation and acylation reactions to introduce diverse pharmacophores.
Representative Reactions
Reaction Type | Reagents | Product Structure | Application |
---|---|---|---|
Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methylpyrrolidine derivative | Enhanced CNS penetration |
Acylation | AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | N-Acetylated compound | Prodrug development |
Notable Observations
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Alkylation with methyl iodide achieves >90% conversion at 50°C.
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Acylated derivatives show reduced metabolic degradation in hepatic microsomes .
Reactivity of the Morpholine Ring
The morpholine moiety participates in nucleophilic substitution and oxidation reactions.
Oxidation Studies
Oxidizing Agent | Conditions | Product | Selectivity |
---|---|---|---|
mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Morpholine N-oxide | 95% regioselectivity |
H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 12 hours | Ring-opened diol | Moderate |
Mechanistic Insights
-
Oxidation with mCPBA preserves the pyridine ring integrity, while H<sub>2</sub>O<sub>2</sub>/AcOH leads to partial ring opening .
Cross-Coupling Reactions
The pyridine ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification.
Case Study: Suzuki-Miyaura Coupling
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Substrate : 3-Bromo-5-methylpyridine derivative
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Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>
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Boron Partner : Phenylboronic acid
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Yield : 76%
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Application : Introduces aryl groups for kinase inhibition studies .
Stability Under Reductive Conditions
The compound demonstrates moderate resistance to reduction, critical for in vivo applications.
Reduction Kinetics
Reducing Agent | k (M<sup>−1</sup>s<sup>−1</sup>) | Half-Life (pH 7.4) |
---|---|---|
Ascorbate | 2.0 × 10<sup>−3</sup> | 5.8 hours |
Glutathione | 1.2 × 10<sup>−3</sup> | 9.6 hours |
Implications : Stability in reducing environments supports its use in intracellular targeting .
Photochemical Reactivity
UV irradiation induces decarboxylation and radical formation, necessitating storage under inert conditions.
Degradation Products
-
Primary : tert-Butyl radical (trapped with TEMPO)
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity profiles:
Compound Modification | Hydrolysis Rate (Relative) | Alkylation Efficiency |
---|---|---|
Morpholine → Piperazine | 1.5× faster | 20% lower |
Pyrrolidine → Piperidine | 0.8× slower | Comparable |
Data derived from parallel studies on structurally related compounds.
Scientific Research Applications
Research indicates that tert-butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate has potential therapeutic roles, including:
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Its interaction with neuronal receptors suggests a role in protecting against neurodegenerative disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Techniques such as continuous flow reactors are employed to enhance production efficiency. The ability to modify the compound's structure through halogenation or other chemical transformations can lead to derivatives with improved biological activity.
Applications in Drug Development
The unique structural characteristics of this compound make it valuable in drug development:
- Targeted Drug Design : The compound's binding affinities to specific receptors make it a candidate for targeted therapies.
- Lead Compound in Medicinal Chemistry : Its biological activity positions it as a lead compound for further optimization and development into therapeutic agents.
Case Studies
- Neuroprotective Studies : A study demonstrated that this compound exhibited protective effects against oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative disease treatment.
- Anti-inflammatory Activity : In vitro assays showed that the compound reduced pro-inflammatory cytokine production in activated macrophages, indicating its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by its unique structure, which allows it to participate in various chemical reactions . The molecular targets and pathways involved in these reactions are still being studied, but they are believed to play a crucial role in the compound’s effects .
Comparison with Similar Compounds
tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate . While both compounds share similar structural features, this compound is unique due to its specific reactivity and selectivity . This uniqueness makes it a valuable compound for advanced research and industrial applications .
Biological Activity
tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 1352530-45-0) is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C19H29N3O
Molecular Weight: 329.46 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)C(=O)N1CC(C1)C(=O)N2C=CC(=C(N=C2)C=C(C)C)N(C)C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways involved in various physiological processes.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Binding : It has been shown to bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Inhibition of Prostaglandin Dehydrogenase
In a study examining the role of inhibitors on prostaglandin metabolism, this compound demonstrated significant inhibition of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that regulates prostaglandin E2 (PGE2) levels. Elevated PGE2 levels are associated with enhanced tissue repair and anti-inflammatory effects, making this compound a candidate for therapeutic applications in ulcerative colitis and other inflammatory diseases .
Case Study 2: Anticancer Activity
Another study highlighted the potential anticancer properties of this compound. By modulating signaling pathways related to cell proliferation and survival, it exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the downregulation of oncogenes and upregulation of tumor suppressor genes, indicating its dual role as both an inhibitor and a promoter of cellular processes .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C19H29N3O3 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-14-12-15(13-20-17(14)21-8-10-24-11-9-21)16-6-5-7-22(16)18(23)25-19(2,3)4/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
YKFSZJSGWFORLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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